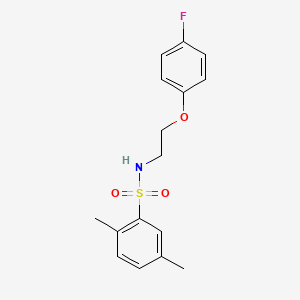

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenoxy group, an ethyl linker, and a dimethylbenzenesulfonamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases to facilitate nucleophilic attack.

Major Products

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or reduced sulfonamide derivatives.

Substitution: Formation of various substituted phenoxyethyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

- Substitution : Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Biology

In biological research, this compound has been investigated as a biochemical probe due to its ability to interact with specific proteins or enzymes. Its potential biological activities include:

- Antimicrobial Properties : Compounds with similar structures exhibit significant antibacterial activity against various pathogens by inhibiting bacterial growth through interference with folate synthesis pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines or modulating signaling pathways associated with inflammatory responses.

- Anticancer Activity : Preliminary studies suggest that this sulfonamide derivative may possess anticancer properties by inducing apoptosis in cancer cells.

Medicine

The compound is explored for its potential therapeutic properties, including:

- Pharmaceutical Development : Investigated as a potential pharmaceutical intermediate for developing new drugs targeting specific diseases.

- Mechanism of Action : The sulfonamide group can mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms, leading to antimicrobial effects.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to specific sites, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(4-fluorophenoxy)ethyl)acetamide

- N-(2-(4-fluorophenoxy)ethyl)-2-methyl-2-propanamine oxalate

- 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the fluorophenoxy and dimethylbenzenesulfonamide groups allows for diverse interactions and applications that are not as prominent in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a fluorophenoxy moiety. The presence of the fluorine atom enhances lipophilicity and potentially improves membrane permeability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing the compound to bind effectively to the active sites of target proteins. The fluorophenoxy group enhances binding affinity through hydrophobic interactions and hydrogen bonding, which can modulate the activity of these proteins.

Biological Activities

-

Antimicrobial Properties

- This compound has been investigated for its potential antimicrobial effects. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens by inhibiting bacterial growth through interference with folate synthesis pathways.

-

Anti-inflammatory Effects

- The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways associated with inflammatory responses.

-

Anticancer Activity

- Preliminary studies suggest that this sulfonamide derivative may possess anticancer properties by inducing apoptosis in cancer cells. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use.

Case Studies

- A study highlighted the interaction of similar sulfonamides with human intestinal carboxylesterases (hiCE), showing selective inhibition that could lead to targeted therapeutic applications without affecting other enzymes like cholinesterases . This specificity is crucial for minimizing side effects in drug development.

- Another investigation utilized an isolated rat heart model to assess the impact of benzene sulfonamides on perfusion pressure and coronary resistance, revealing potential cardiovascular effects that could be linked to calcium channel modulation .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-3-4-13(2)16(11-12)22(19,20)18-9-10-21-15-7-5-14(17)6-8-15/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGMSMUFOSVAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.